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Compound of Interest

Compound Name:

Ethyl 4-hydroxy-2-

morpholinopyrimidine-5-

carboxylate

CAS No.: 25693-41-8

Cat. No.: B1331011

Get Quote

Structural Identity, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary
Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate (CAS: 25693-41-8) is a critical

heterocyclic scaffold in medicinal chemistry, serving as a primary intermediate in the synthesis

of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1][2] Its structural versatility arises

from the pyrimidine core, which allows for distinct vectors of modification at the C-2, C-4, and

C-5 positions.[1]

This guide provides a comprehensive technical analysis of the compound, resolving complex

nomenclature issues arising from tautomerism, detailing a robust synthetic workflow, and

outlining its role in structure-activity relationship (SAR) studies.

Part 1: Structural Identity & Nomenclature
The IUPAC Tautomerism Challenge
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While the name "Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate" is widely used in

commercial catalogs, it is chemically imprecise due to the lactam-lactim tautomerism inherent

to 4-hydroxypyrimidines.[1]

In solution and the solid state, the equilibrium heavily favors the 4-oxo (lactam) form over the 4-

hydroxy (lactim) form. Consequently, the rigorous IUPAC designation prioritizes the ketone

functionality.

Common Name: Ethyl 4-hydroxy-2-morpholinopyrimidine-5-carboxylate[1][2]

Preferred IUPAC Name (PIN):Ethyl 2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-

carboxylate[1]

CAS Registry Number: 25693-41-8[1][2][3]

Molecular Formula: C₁₁H₁₅N₃O₄[1]

Molecular Weight: 253.26 g/mol

Structural Logic & Tautomeric Equilibrium
The following diagram illustrates the tautomeric shift. Understanding this is vital for analytical

interpretation (NMR) and predicting reactivity (e.g., chlorination of the C-4 position).
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Caption: Equilibrium favors the 6-oxo form (Green) due to the thermodynamic stability of the

amide-like resonance, despite the loss of full aromaticity in the ring.
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Part 2: Synthetic Methodology
Retrosynthetic Analysis
The most reliable route to this scaffold involves a condensation reaction between a 1,3-

dielectrophile and a 1,3-dinucleophile.[1]

Electrophile: Diethyl ethoxymethylenemalonate (DEEM).

Nucleophile: Morpholine-4-carboxamidine (Morpholinoformamidine).[1]

Step-by-Step Synthesis Protocol
Safety Note: This reaction utilizes sodium ethoxide (corrosive, moisture-sensitive) and

generates ethanol as a byproduct.[1] Perform in a fume hood.

Reagents:

Diethyl ethoxymethylenemalonate (1.0 eq)

Morpholine-4-carboxamidine hydrobromide (1.0 eq)[1]

Sodium ethoxide (NaOEt) (1.1 eq)

Ethanol (Anhydrous)

Procedure:

Preparation of Amidine Base: In a dry round-bottom flask, dissolve Morpholine-4-

carboxamidine hydrobromide in anhydrous ethanol.

Deprotonation: Add Sodium ethoxide solution dropwise at 0°C. Stir for 15 minutes to

generate the free amidine base.

Condensation: Add Diethyl ethoxymethylenemalonate dropwise. The solution will likely turn

yellow/orange.

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in

DCM).
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Workup:

Cool reaction to room temperature.[4][5]

Acidify with glacial acetic acid or dilute HCl to pH ~5 to protonate the pyrimidinolate

intermediate.

The product, Ethyl 2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate, will

precipitate as an off-white solid.[1]

Filter the solid and wash with cold water and cold ethanol.

Purification: Recrystallize from Ethanol/DMF if necessary.

Reaction Workflow Diagram
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Caption: The synthesis relies on a [3+3] cyclocondensation strategy, a variation of the classic

pyrimidine synthesis.[1]

Part 3: Physicochemical & Analytical
Characterization[1][6][7]
Key Properties Table
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Property Value Technical Note

Appearance Off-white to pale yellow solid
Coloration often indicates

oxidation impurities.[1]

Melting Point 191–194°C
Sharp melting point indicates

high purity.[1]

pKa (Calculated) ~6.5 (OH/NH acidic proton)
The N-1 proton is acidic due to

resonance stabilization.[1]

LogP ~1.2
Moderate lipophilicity; suitable

for drug-like scaffolds.[1]

Solubility
DMSO, DMF (High); Water

(Low)

Poor aqueous solubility

requires polar organic solvents

for assays.

Analytical Expectations (Validation)
To validate the synthesis, the following spectral signatures must be confirmed:

¹H NMR (DMSO-d₆):

δ 12.0–13.0 ppm (br s, 1H): The NH/OH proton (confirms the oxo/hydroxy tautomer).

δ 8.2–8.5 ppm (s, 1H): The C-6 proton on the pyrimidine ring. This is the diagnostic

singlet.

δ 4.2 ppm (q, 2H) & 1.2 ppm (t, 3H): Ethyl ester group signals.

δ 3.6–3.8 ppm (m, 8H): Morpholine ring protons.

IR Spectroscopy:

1650–1700 cm⁻¹: Strong Carbonyl (C=O) stretch from the ester and the cyclic amide

(pyrimidinone).

Part 4: Pharmaceutical Applications[1][4][7]
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The PI3K/mTOR Kinase Scaffold
This compound is a "privileged structure" in kinase inhibitor discovery. The pyrimidine-5-

carboxylate core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket

of lipid kinases.[1]

Mechanism: The morpholine oxygen often forms a hydrogen bond with the hinge region of

the kinase (e.g., Valine residues in PI3Kα).

Derivatization:

C-4 Activation: The 4-hydroxy group is converted to a 4-chloro group using POCl₃.[1]

SNAr Displacement: The 4-chloro intermediate reacts with aryl amines to create the

"selectivity pocket" binder.

Ester Hydrolysis: The C-5 ester is hydrolyzed to the acid or reduced to the alcohol to tune

solubility and metabolic stability.

Pathway Context
The following diagram highlights where this scaffold intervenes in the cellular signaling

cascade.
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Caption: The morpholino-pyrimidine core competitively inhibits PI3K, blocking the conversion of

PIP2 to PIP3 and halting downstream AKT/mTOR signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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and industry.
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